molecular formula C11H21NO4 B14012642 Methyl N-(tert-butoxycarbonyl)-N-propylglycinate

Methyl N-(tert-butoxycarbonyl)-N-propylglycinate

Cat. No.: B14012642
M. Wt: 231.29 g/mol
InChI Key: GHRRXQXJQPKCEE-UHFFFAOYSA-N
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Description

Methyl N-(tert-butoxycarbonyl)-N-propylglycinate is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amino groups during chemical reactions. This compound is often utilized in the synthesis of peptides and other complex organic molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(tert-butoxycarbonyl)-N-propylglycinate typically involves the reaction of glycine derivatives with tert-butoxycarbonyl chloride in the presence of a base. One common method includes the following steps:

    Starting Material: Glycine derivative.

    Reagent: tert-butoxycarbonyl chloride.

    Base: Triethylamine or sodium hydroxide.

    Solvent: Dichloromethane or tetrahydrofuran.

    Reaction Conditions: The reaction is carried out at room temperature for several hours, followed by purification through column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and residence time, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(tert-butoxycarbonyl)-N-propylglycinate undergoes various chemical reactions, including:

    Deprotection: Removal of the tert-butoxycarbonyl group using acidic conditions, such as trifluoroacetic acid or hydrochloric acid.

    Substitution: Nucleophilic substitution reactions where the Boc group is replaced by other functional groups.

    Cyclization: Intramolecular cyclization to form cyclic amino acid derivatives.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in ethyl acetate.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

    Cyclization: Lithium bis(trimethylsilyl)amine as a base in a continuous-flow reactor.

Major Products Formed

    Deprotection: Glycine derivatives without the Boc group.

    Substitution: Various substituted glycine derivatives.

    Cyclization: Cyclic amino acid derivatives with quaternary stereocenters.

Scientific Research Applications

Methyl N-(tert-butoxycarbonyl)-N-propylglycinate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Industry: Applied in the production of biomedical polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl N-(tert-butoxycarbonyl)-N-propylglycinate primarily involves the protection and deprotection of amino groups. The Boc group provides stability to the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the amino group is free to participate in further chemical transformations, such as peptide bond formation.

Comparison with Similar Compounds

Similar Compounds

    Methyl N-(tert-butoxycarbonyl)-N-(3-chloropropyl)-D-alaninate: Similar in structure but contains a chloropropyl group.

    N-tert-Butoxycarbonyl-L-serine Methyl Ester: Contains a serine residue instead of glycine.

    N-tert-Butoxycarbonyl-L-threonine Methyl Ester: Contains a threonine residue instead of glycine.

Uniqueness

Methyl N-(tert-butoxycarbonyl)-N-propylglycinate is unique due to its specific combination of a glycine derivative with a Boc protecting group and a propyl side chain. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

methyl 2-[(2-methylpropan-2-yl)oxycarbonyl-propylamino]acetate

InChI

InChI=1S/C11H21NO4/c1-6-7-12(8-9(13)15-5)10(14)16-11(2,3)4/h6-8H2,1-5H3

InChI Key

GHRRXQXJQPKCEE-UHFFFAOYSA-N

Canonical SMILES

CCCN(CC(=O)OC)C(=O)OC(C)(C)C

Origin of Product

United States

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